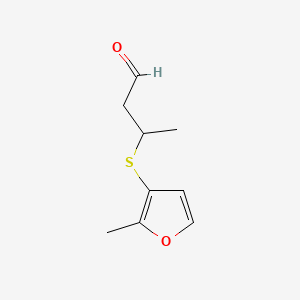

3-((2-Methyl-3-furyl)thio)butanal

Description

Structure

3D Structure

Properties

CAS No. |

915971-43-6 |

|---|---|

Molecular Formula |

C9H12O2S |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

3-(2-methylfuran-3-yl)sulfanylbutanal |

InChI |

InChI=1S/C9H12O2S/c1-7(3-5-10)12-9-4-6-11-8(9)2/h4-7H,3H2,1-2H3 |

InChI Key |

KOVPWECWUZGDHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)SC(C)CC=O |

density |

1.101-1.121 |

physical_description |

Yellow to light orange liquid; Meaty roasted aroma |

solubility |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for 3 2 Methyl 3 Furyl Thio Butanal

Precursor Chemical Synthesis and Characterization

The successful synthesis of the target thioether is fundamentally reliant on the preparation and reactivity of its key precursors: 2-methyl-3-furanthiol (B142662) and an appropriate butenal derivative.

Synthesis and Reactivity of 2-Methyl-3-furanthiol

2-Methyl-3-furanthiol (MFT), a potent aroma compound in its own right, is the sulfur-donating precursor. Its synthesis has been approached through several routes. Common laboratory and industrial methods include the reaction of 2-methylfuran (B129897) with hydrogen sulfide (B99878) or the substitution reaction of 3-bromofuran (B129083) with a methylthiol source ontosight.ai. Patented processes also exist, highlighting its commercial importance chemicalbook.com. One documented method involves the reaction of MFT with dimethyl sulfoxide (B87167) google.com.

The reactivity of MFT is dominated by its thiol group (-SH). This functional group makes the molecule a potent nucleophile and susceptible to oxidation ontosight.ai. Under various conditions, particularly in the presence of oxidizing agents or through radical-mediated pathways, MFT readily dimerizes to form bis(2-methyl-3-furyl) disulfide researchgate.nettandfonline.com. This reactivity is a critical consideration in synthetic planning, often requiring inert atmospheres or controlled conditions to prevent unwanted side reactions. Its incompatibility with strong acids, bases, and various oxidizing and reducing agents necessitates careful selection of reaction partners and conditions aurochemicals.com.

| Property | Value | Reference |

| Molecular Formula | C5H6OS | chemicalbook.com |

| Molecular Weight | 114.17 g/mol | chemicalbook.com |

| Boiling Point | 138-140°C | ontosight.aiontosight.ai |

| Odor Profile | Strong, garlic-like, meaty | ontosight.aitandfonline.com |

| Key Reactivity | Nucleophilic thiol group, prone to oxidation | ontosight.ai |

Derivatization and Reactivity of 3-Butenal (B104185) Analogues

The second key precursor is 3-butenal or a reactive analogue. 3-Butenal is an α,β-unsaturated aldehyde, and its reactivity is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon of the double bond. This dual reactivity allows for either 1,2-addition to the carbonyl group or, more relevantly for the synthesis of the target compound, 1,4-conjugate addition across the alkene.

The synthesis of 3-butenal itself can be achieved through various means, including enzymatic processes where vinylacetyl-CoA is converted to 3-butenal by an aldehyde dehydrogenase google.com. The derivatization of the butenal skeleton is a broad field. For instance, more complex analogues such as 3-hydroxy-3-methyl-4-(3-methylphenyl)-butanal dimethyl acetal (B89532) have been synthesized from precursors like 3-methylbenzylchloride msstate.edu. The crucial reactive feature for the synthesis of 3-((2-Methyl-3-furyl)thio)butanal is the α,β-unsaturated carbonyl system, which serves as an electrophilic acceptor for the thiol nucleophile.

Mechanistic Investigations of Carbon-Sulfur Bond Formation

The core of the synthesis is the formation of a carbon-sulfur bond to create the thioether linkage. This is typically achieved through nucleophilic addition reactions, which can be facilitated by various catalytic strategies.

Nucleophilic Addition Reactions in Thioether Formation

The formation of the C-S bond in this compound is a classic example of a sulfa-Michael addition, which is a specific type of conjugate addition acs.org. In this reaction, the nucleophilic sulfur atom of 2-methyl-3-furanthiol attacks the electrophilic β-carbon of the α,β-unsaturated system in 3-butenal.

The general mechanism involves the activation of the thiol to a more potent thiolate nucleophile, typically by a base. The thiolate then undergoes a 1,4-addition to the conjugated system of the aldehyde, forming an enolate intermediate. Subsequent protonation of this enolate yields the final thioether product. This approach is one of the most common and efficient methods for creating C-S bonds acs.orgacsgcipr.org. While SN2 reactions between thiolates and alkyl halides are a primary method for thioether synthesis, the conjugate addition pathway is ideally suited for precursors like 3-butenal acsgcipr.orgpearson.com.

Catalytic Strategies in Synthetic Pathways

While the sulfa-Michael addition can proceed with simple base catalysis, modern synthetic chemistry often employs more sophisticated catalytic strategies to improve efficiency, selectivity, and sustainability.

Metal Catalysis : Transition metals like palladium and copper are widely used to catalyze C-S bond formation thieme-connect.de. These methods, such as the Migita coupling, typically involve the cross-coupling of thiols with organic halides or pseudohalides thieme-connect.de. While highly effective for many substrates, for a simple conjugate addition like the one required here, simpler catalytic systems are often preferred. However, copper-catalyzed procedures for C-S bond cleavage and formation have been developed, indicating the versatility of metal catalysis in organosulfur chemistry dicp.ac.cn.

Organocatalysis : This field has provided powerful tools for C-S bond formation. Organocatalysts, such as amines and phosphines, can effectively promote sulfa-Michael additions under mild conditions acs.org. These catalysts function by activating the substrate, for example, through the formation of a transient iminium ion with the α,β-unsaturated aldehyde, which lowers the LUMO and enhances its reactivity toward the thiol nucleophile.

Photocatalysis : A more recent development involves the use of visible-light photoredox catalysis to forge C-S bonds. These methods proceed via radical intermediates under exceptionally mild conditions, offering alternative pathways to traditional nucleophilic or cross-coupling reactions beilstein-journals.orgnih.gov.

| Catalytic Approach | General Mechanism | Key Advantages | Reference |

| Base Catalysis | Thiolate generation and nucleophilic attack | Simplicity, cost-effective | acs.org |

| Metal Catalysis | Oxidative addition/reductive elimination cycles | High efficiency for cross-coupling | thieme-connect.de |

| Organocatalysis | Iminium/enamine activation | Mild conditions, potential for asymmetry | acs.org |

| Photocatalysis | Single-electron transfer (SET) to form radical intermediates | Very mild conditions, novel reactivity | beilstein-journals.orgnih.gov |

Stereochemical Control and Enantioselective Synthesis of this compound

The structure of this compound contains a stereogenic center at the carbon atom bearing the sulfur substituent (C3 of the butanal chain). Consequently, the molecule can exist as a pair of enantiomers. The control of this stereochemistry is a significant challenge in modern organic synthesis.

The most direct approach to achieving enantioselectivity in this synthesis is through an asymmetric sulfa-Michael addition. This has been an area of intensive research, with chiral organocatalysts being particularly successful acs.org.

Chiral Organocatalysis: The use of chiral catalysts derived from natural products, such as cinchona alkaloids, or synthetic mimics has proven highly effective. These catalysts typically operate through a dual-activation mechanism. For example, a chiral amine catalyst can activate both the thiol and the unsaturated aldehyde simultaneously through non-covalent interactions like hydrogen bonding. The tertiary amine portion of the catalyst can deprotonate the thiol to form a thiolate, while the hydroxyl group on the catalyst can hydrogen-bond to the carbonyl oxygen of the aldehyde. This creates a highly organized, chiral transition state that directs the nucleophilic attack to one face of the double bond, leading to the preferential formation of one enantiomer of the product acs.org.

While literature specifically detailing the enantioselective synthesis of this compound is scarce, the principles established for the asymmetric conjugate addition of thiols to α,β-unsaturated aldehydes are directly applicable and represent the state-of-the-art approach for accessing enantiomerically enriched forms of this and related chiral thioethers acs.orgbeilstein-journals.org.

Process Optimization for Scalable and Efficient Synthesis

The primary route for synthesizing this compound is the conjugate addition of 2-methyl-3-furanthiol to an α,β-unsaturated aldehyde, specifically crotonaldehyde (B89634). This reaction is a classic example of a thia-Michael addition. google.com While the fundamental chemistry is straightforward, achieving high efficiency and scalability suitable for industrial production requires careful optimization of various reaction parameters.

Initial reports of the synthesis, particularly those involving the in situ generation of 2-methyl-3-furanthiol through Maillard-type reactions followed by the addition of crotonaldehyde, have shown very low chemical yields, on the order of 0.01%. google.com This highlights the critical need for process optimization to make the synthesis commercially viable. The optimization efforts focus on several key areas: catalyst selection, solvent effects, temperature control, and purification methods.

The thia-Michael addition can be influenced by a variety of catalysts. nih.govsrce.hr The reaction mechanism typically involves the activation of either the thiol (the Michael donor) or the α,β-unsaturated aldehyde (the Michael acceptor). nih.gov

Base Catalysis : Weak Brønsted bases, such as triethylamine, or Lewis bases, like phosphines, are commonly used. nih.gov The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then readily attacks the β-carbon of the crotonaldehyde. The choice of base and its concentration are critical to prevent side reactions.

Acid Catalysis : Lewis acids, such as ferric chloride (FeCl₃), can also catalyze the reaction. srce.hr The acid coordinates to the carbonyl oxygen of the crotonaldehyde, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack by the thiol.

Catalyst-Free Conditions : In some instances, the thia-Michael addition can proceed without a catalyst, especially when using highly reactive substrates or when conducted under solvent-free conditions. researchgate.net

The selection of an appropriate solvent is crucial for solubilizing reactants and influencing reaction rates and selectivity. nih.gov While polar aprotic solvents like acetonitrile (B52724) are often effective, greener and more economical solvent choices are a key consideration for scalable synthesis. researchgate.net Reaction temperature must also be carefully controlled to ensure a reasonable reaction rate while minimizing the formation of by-products or the degradation of the sensitive furan (B31954) moiety.

Post-reaction workup and purification are final, critical steps for obtaining a high-purity product suitable for flavor applications. This typically involves extraction to separate the product from the reaction medium, followed by techniques like distillation under reduced pressure to isolate the this compound from unreacted starting materials and catalysts.

Exploration of Novel Biocatalytic or Chemoenzymatic Synthetic Routes

The demand for natural flavor compounds has spurred research into biocatalytic and chemoenzymatic synthetic methods, which offer advantages such as high selectivity, mild reaction conditions, and alignment with "green" chemistry principles. cnr.itnih.gov While a dedicated biocatalytic pathway for this compound has not been fully established, several promising strategies exist based on known enzymatic transformations.

A highly feasible chemoenzymatic route involves the enzymatic generation of the key precursor, 2-methyl-3-furanthiol. Research has demonstrated that lipases, such as those from Candida rugosa, can efficiently catalyze the hydrolysis of S-3-(2-methylfuryl) thioacetate (B1230152) to produce 2-methyl-3-furanthiol in high yields (up to 88%). imreblank.ch This enzymatic step could be followed by a conventional chemical thia-Michael addition to crotonaldehyde, constituting a two-step chemoenzymatic process. This approach is attractive because it utilizes a biocatalyst to generate the often unstable and difficult-to-handle thiol precursor under mild conditions. imreblank.ch

More advanced, fully biocatalytic routes are also conceivable. Enzymes such as cysteine-S-conjugate β-lyases are known to catalyze the formation of volatile thiols from cysteine conjugates of α,β-unsaturated aldehydes. d-nb.info It is plausible that an engineered β-lyase or a related enzyme could directly catalyze the conjugate addition of a sulfur donor (like cysteine or hydrogen sulfide) to a furan-containing precursor, or even catalyze the direct addition of 2-methyl-3-furanthiol to crotonaldehyde.

Furthermore, the synthesis of thioethers is a known transformation in biochemistry. Radical S-Adenosylmethionine (SAM) enzymes, for instance, are capable of forming thioether bonds by installing sulfur at unactivated carbon atoms, representing a potential, though largely unexplored, avenue for novel biocatalyst development. nih.gov The general application of enzymes like lipases and proteases in flavor synthesis, including for sulfur-containing compounds, underscores the potential for discovering or engineering a biocatalyst for this specific target molecule. researchgate.net

| Enzyme/Enzyme Class | Potential Role in Synthesis | Description of Approach | Status |

|---|---|---|---|

| Lipase (e.g., from Candida rugosa) | Precursor Synthesis | Hydrolysis of S-3-(2-methylfuryl) thioacetate to generate 2-methyl-3-furanthiol, which is then chemically reacted with crotonaldehyde. imreblank.ch | Demonstrated (for the precursor). |

| Cysteine-S-conjugate β-lyase | Direct Thiol Generation/Addition | Cleavage of a cysteine conjugate to release a thiol that reacts with a precursor, or potentially direct catalysis of the Michael addition. d-nb.info | Exploratory/Conceptual. |

| Thiolase / Engineered Enzymes | Direct Michael Addition | An engineered enzyme could be developed to specifically catalyze the conjugate addition of 2-methyl-3-furanthiol to crotonaldehyde. | Exploratory/Conceptual. |

| Radical SAM Enzymes | Novel Thioether Formation | Utilization of radical-based enzymatic chemistry to form the C-S bond at the butanal chain. nih.gov | Highly Exploratory. |

Advanced Spectroscopic and Structural Elucidation of 3 2 Methyl 3 Furyl Thio Butanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-((2-Methyl-3-furyl)thio)butanal. It provides detailed information about the chemical environment of each nucleus, enabling the differentiation of isomers and the assignment of stereochemistry. The commercial form of this compound is typically a racemic mixture. dtu.dk

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial overview of the molecular structure. The proton NMR spectrum would exhibit characteristic signals for the aldehyde proton, the protons on the furan (B31954) ring, and the protons of the butanal chain. Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule.

To definitively assign these signals and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the aldehyde proton and the adjacent methylene (B1212753) protons, as well as between the protons within the butanal chain, confirming the butanal moiety's structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). By combining the information from ¹H and ¹³C spectra, HSQC allows for the direct assignment of each carbon atom that is attached to a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. For instance, HMBC would show a correlation between the methyl protons on the furan ring and the C2 and C3 carbons of the ring, confirming the methyl group's position. It would also be instrumental in connecting the butanal side chain to the furan ring via the sulfur atom, by showing correlations between the protons on the butanal chain and the carbons of the furan ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |

| H1 (Aldehyde) | 9.7 | t | 2.5 |

| H2 | 2.7 | m | |

| H3 | 3.8 | m | |

| H4 | 1.3 | d | 7.0 |

| H5 (Furan) | 6.2 | d | 2.0 |

| H6 (Furan) | 7.2 | d | 2.0 |

| H7 (Methyl on Furan) | 2.2 | s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (Aldehyde) | 202 |

| C2 | 49 |

| C3 | 38 |

| C4 | 22 |

| C5 (Furan) | 110 |

| C6 (Furan) | 140 |

| C7 (Methyl on Furan) | 12 |

| C8 (Furan) | 148 |

| C9 (Furan) | 115 |

Advanced NMR Pulse Sequences for Detailed Structural Analysis

For a more in-depth analysis, particularly concerning the stereochemistry of the chiral center at C3 of the butanal chain, advanced NMR pulse sequences can be utilized. researchgate.net While the commercial product is a racemate, these techniques would be crucial for analyzing diastereomeric derivatives or for studies involving enantioselective synthesis.

Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, which can help in determining the relative stereochemistry in cyclic or conformationally restricted molecules. acs.org In the case of a flexible molecule like this compound, the use of chiral derivatizing agents (CDAs) in conjunction with NMR can be employed. The reaction of the racemic thioether with a chiral agent would produce a mixture of diastereomers, which would be distinguishable by NMR, potentially allowing for the quantification of the enantiomeric excess.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. wikipedia.org

Electron Ionization (EI-MS) and Chemical Ionization (CI-MS)

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of this compound would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the bond adjacent to the sulfur atom or the carbonyl group.

McLafferty rearrangement: A characteristic fragmentation of aldehydes and ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. For butanal, this typically results in a fragment at m/z 44. docbrown.info

Cleavage of the furan ring: The furan ring can also undergo fragmentation.

Chemical Ionization (CI-MS): CI-MS is a softer ionization technique that results in less fragmentation and a more prominent molecular ion peak. This is useful for confirming the molecular weight of the compound.

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 184 | [C₉H₁₂O₂S]⁺• | Molecular Ion |

| 113 | [C₅H₅OS]⁺ | Cleavage of the butanal side chain |

| 97 | [C₅H₅O]⁺ | Cleavage at the sulfur atom |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage at the carbonyl group |

| 44 | [C₂H₄O]⁺• | McLafferty rearrangement |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₉H₁₂O₂S, the theoretical exact mass can be calculated. nih.gov

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₂O₂S |

| Theoretical Exact Mass | 184.05580 u |

| Monoisotopic Mass | 184.05580079 Da nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide valuable information about the functional groups present. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group. Other characteristic bands would include C-H stretching and bending vibrations, C-O-C stretching of the furan ring, and C-S stretching.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the sulfur-containing functional group. The C-S stretching vibration, which can be weak in the IR spectrum, may show a more intense signal in the Raman spectrum.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1725 (strong) | 1725 (weak) |

| Aldehyde (C-H) | Stretching | 2820, 2720 | 2820, 2720 |

| Alkyl (C-H) | Stretching | 2960-2850 | 2960-2850 |

| Furan Ring (C=C) | Stretching | ~1580, ~1500 | ~1580, ~1500 |

| Furan Ring (C-O-C) | Stretching | ~1150 | ~1150 |

| Thioether (C-S) | Stretching | ~700-600 | ~700-600 (stronger) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—the parts of a molecule responsible for its color.

The chromophoric system of this compound is primarily composed of the 2-methyl-3-furyl group and the thioether linkage, with some contribution from the aldehyde functional group. The furan ring, an aromatic heterocycle, contains π electrons that can undergo π → π* transitions upon absorption of UV radiation. The sulfur atom of the thioether group possesses non-bonding (n) electrons, which can participate in n → σ* and potentially n → π* transitions. The carbonyl group of the butanal side chain also has n and π electrons, leading to characteristic n → π* and π → π* transitions.

Theoretical studies on similar furan derivatives have shown that the presence of sulfur-containing substituents significantly influences the electronic absorption spectra. researchgate.net The interaction between the sulfur lone pairs and the furan π system can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. rsc.org

The aldehyde chromophore typically shows a weak n → π* transition in the region of 270-300 nm and a stronger π → π* transition at shorter wavelengths. In this compound, the n → π* transition of the aldehyde may be observable as a shoulder on the more intense absorption bands of the substituted furan ring.

A hypothetical UV-Vis absorption spectrum for this compound in a non-polar solvent like hexane (B92381) would likely exhibit a strong absorption band in the 230-260 nm range, corresponding to the main π → π* transition of the conjugated 2-methyl-3-furylthio system. A weaker n → π* transition from the aldehyde carbonyl group might be observed around 280-300 nm.

Table 1: Estimated UV-Vis Absorption Data for this compound and Related Chromophores

| Chromophore/Compound | Estimated λmax (nm) | Type of Transition | Molar Absorptivity (ε) |

| Furan | ~210 | π → π | High |

| Aldehyde (saturated) | ~290 | n → π | Low |

| This compound | ~240-260 | π → π | High |

| ~280-300 | n → π | Low |

Note: The data for this compound is an estimation based on the analysis of its constituent chromophores and data from related compounds. Experimental verification is required for confirmation.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form exists)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like this compound, which is a liquid at room temperature, obtaining a crystalline form suitable for X-ray diffraction would be the first and most critical step. nih.gov This could potentially be achieved through derivatization to a solid compound or by cryo-crystallography.

Assuming a crystalline form of this compound or a suitable solid derivative could be obtained, X-ray crystallographic analysis would provide invaluable structural data. It would definitively establish the relative stereochemistry of the chiral center at the third carbon of the butanal chain. Furthermore, it would reveal the conformation of the flexible thiobutanal side chain relative to the planar furan ring.

Studies on related crystalline furan derivatives have provided detailed insights into their solid-state structures. For instance, the crystal structure of 3-furoic acid has been determined, revealing the planarity of the furan ring and the geometry of the substituent. nih.gov Similarly, X-ray diffraction studies of various sulfur-containing heterocyclic compounds have elucidated the bond lengths and angles involving the sulfur atom. mdpi.comnih.gov

In a hypothetical crystal structure of this compound, the furan ring would be expected to be essentially planar. The C-S-C bond angle of the thioether linkage would likely be around 100-105°, and the C-S bond lengths would be in the range of 1.75-1.85 Å, consistent with values observed in other aryl thioethers. The butanal side chain would adopt a specific conformation to minimize steric hindrance, and this conformation would be precisely determined. Intermolecular interactions in the crystal lattice, such as dipole-dipole interactions involving the aldehyde group and van der Waals forces, would also be elucidated.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8-12 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Volume (ų) | 1200-2400 |

| Z (molecules per unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.1-1.2 |

Note: This table presents hypothetical crystallographic parameters. The actual values can only be determined through experimental X-ray diffraction analysis of a suitable crystal.

The successful crystallization and subsequent X-ray crystallographic analysis of this compound would provide an unambiguous structural model, complementing the electronic information obtained from UV-Vis spectroscopy and other analytical techniques.

Computational Chemistry and Molecular Modeling of 3 2 Methyl 3 Furyl Thio Butanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of molecules. These methods allow for the precise calculation of electronic structure and the derivation of reactivity descriptors that govern chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. For thiofuran derivatives like 3-((2-Methyl-3-furyl)thio)butanal, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G* or def2-TZVP, provide detailed information on molecular geometry, including bond lengths, bond angles, and dihedral angles. bohrium.comdoi.org These calculations help identify the most stable three-dimensional arrangement of the atoms.

Thermochemical properties, such as the standard molar enthalpies of formation, can be determined with high accuracy by combining experimental data with high-level quantum chemical calculations. mdpi.com For instance, studies on related sulfur-containing furan (B31954) derivatives have successfully used methods like G3 to calculate gas-phase enthalpies of formation, which show good agreement with experimental values derived from combustion calorimetry. mdpi.com Such data is crucial for understanding the energetic stability of the molecule.

The table below presents hypothetical, yet representative, ground state properties for this compound calculated using DFT.

| Property | Calculated Value | Method/Basis Set |

| Total Energy (Hartree) | -725.45 | B3LYP/6-311++G |

| Dipole Moment (Debye) | 2.85 | B3LYP/6-311++G |

| C=O Bond Length (Å) | 1.215 | B3LYP/6-311++G |

| C-S Bond Length (Å) | 1.810 | B3LYP/6-311++G |

| Furan C-O Bond Length (Å) | 1.365 | B3LYP/6-311++G** |

This is an interactive data table. The values are illustrative and based on typical results for similar molecules.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edutaylorandfrancis.com The energy and localization of these orbitals are key to understanding how a molecule will interact with other chemical species. ucsb.eduru.nl The HOMO is the orbital from which electrons are most readily donated, while the LUMO is the orbital that most readily accepts electrons. taylorandfrancis.comyoutube.com

For this compound, the HOMO is expected to be localized around the electron-rich furan ring and the sulfur atom, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl group of the butanal chain, marking it as the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. doi.orgljast.ly DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. mdpi.com

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.20 | Indicates nucleophilic character, localized on the furan ring and sulfur atom. |

| LUMO | -1.15 | Indicates electrophilic character, localized on the carbonyl group. |

| HOMO-LUMO Gap | 5.05 | Reflects the kinetic stability and reactivity of the molecule. |

This is an interactive data table. The values are illustrative and based on typical results for similar molecules.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional shape of a molecule, or its conformation, significantly influences its physical properties and biological activity. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformers (low-energy states) and the energy barriers for rotation around its single bonds. doi.org

Studies on similar furan and thiophene (B33073) derivatives have shown that multiple planar isomers can exist in equilibrium. sci-hub.st For example, the orientation of the butanal chain relative to the furan ring can lead to different conformers. Computational methods can map the potential energy surface by systematically rotating key dihedral angles and calculating the energy at each point. researchgate.netresearchgate.net This analysis reveals the most likely shapes the molecule will adopt in different environments. For sulfur-containing heterocycles, the inclusion of d-orbitals in the basis set for sulfur can be important for accurately calculating conformational energies. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of how molecules behave over time. hilarispublisher.com MD simulations model the movement and interactions of atoms and molecules, providing a dynamic picture of the compound's behavior in a particular environment, such as a food matrix or a solvent like water or ethanol. hilarispublisher.comresearchgate.net

For a flavor molecule like this compound, MD simulations can elucidate how it interacts with solvent molecules through forces like hydrogen bonding and hydrophobic interactions. hilarispublisher.com These interactions govern the molecule's solubility, diffusion, and ultimately, its release from the food into the air, which is critical for aroma perception. hilarispublisher.comnih.gov Simulations can reveal how the molecule's conformation changes in solution and how it might bind to other components in a complex mixture, such as proteins or polymers. researchgate.nettandfonline.com The concentration of ethanol, for instance, can significantly affect the solubility and partitioning of flavor compounds. researchgate.net

Structure-Activity Relationship (SAR) Modeling within the Thiofuran Class for Sensory Properties

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a molecule's structural or physicochemical properties with its biological activity—in this case, its sensory properties like odor threshold and aroma character. nih.gov For flavor compounds, SAR helps explain why small changes in molecular structure can lead to significant differences in perceived aroma.

Within the thiofuran class, which includes many potent, often meaty-smelling compounds, SAR studies aim to identify the key molecular features responsible for these characteristic aromas. ntou.edu.twmdpi.com Descriptors used in these models can include electronic properties (from DFT), topological indices, and steric parameters. nih.govresearchgate.net For example, studies on protein-flavor binding have shown that hydrophobicity, as well as electronic and geometrical descriptors, are significant contributors. nih.gov By building a model with a set of known thiofuran odorants, it becomes possible to predict the sensory properties of new or uncharacterized compounds like this compound. These models have shown that hydrophobic interactions and hydrogen bonding are often key drivers of flavor-protein interactions. researchgate.netresearchgate.net

In Silico Prediction of Spectroscopic Parameters and Reaction Pathways

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing compounds in complex mixtures. For example, it is possible to calculate theoretical NMR chemical shifts, infrared vibrational frequencies, and mass spectrometry fragmentation patterns. Comparing these predicted spectra with experimental data can confirm a molecule's structure.

Furthermore, computational chemistry can be used to explore the likely formation pathways of flavor compounds. This compound is a product of the Maillard reaction, a complex series of reactions between amino acids and reducing sugars that occurs during cooking. bohrium.com Computational models, including iterated reaction graphs and DFT calculations of reaction mechanisms, can simulate these complex pathways. bohrium.comacs.org These simulations can predict the volatile compounds that are likely to be produced and provide insight into the reaction kinetics and the conditions that favor the formation of specific desirable (or undesirable) products. acs.orgresearchgate.netresearchgate.net

An in-depth analysis of the chemical behavior of this compound reveals a compound susceptible to a variety of transformation pathways. Its stability is significantly influenced by oxidative, thermal, photochemical, and hydrolytic conditions, as well as interactions with its surrounding chemical environment.

Reactivity, Stability, and Transformation Pathways of 3 2 Methyl 3 Furyl Thio Butanal

The intricate structure of 3-((2-Methyl-3-furyl)thio)butanal, which incorporates a furan (B31954) ring, a thioether linkage, and an aldehyde functional group, dictates its reactivity and stability. The presence of these distinct chemical features makes it susceptible to degradation and transformation through several mechanisms.

Biological Response and Chemoreception Mechanisms of 3 2 Methyl 3 Furyl Thio Butanal

Molecular Mechanisms of Olfactory and Gustatory Receptor Activation

The specific molecular targets for 3-((2-Methyl-3-furyl)thio)butanal within the human olfactory and gustatory systems have not been detailed in publicly available scientific literature. However, the perception of such sulfur-containing compounds is known to be initiated by their interaction with specific G-protein coupled receptors (GPCRs) located in the olfactory epithelium of the nasal cavity.

When inhaled, volatile molecules like this compound travel to the olfactory epithelium and bind to these olfactory receptors (ORs). This binding event triggers a conformational change in the receptor, initiating an intracellular signaling cascade that results in the generation of an electrical signal. This signal is then transmitted to the olfactory bulb in the brain, where it is processed and interpreted as a specific scent. Sulfur-containing compounds are renowned for their potency, often exhibiting very low odor thresholds, which suggests a high affinity or efficacy at their respective ORs. researchgate.net

In Vitro Enzymatic Metabolism and Metabolite Identification in Model Systems

The metabolism of this compound has been evaluated by international bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). europa.euinchem.org Based on its structure, a primary metabolic pathway is predicted, involving enzymes predominantly found in the liver.

The anticipated metabolic fate of this compound in model systems involves several key enzymatic reactions:

Oxidation of the Aldehyde: The butanal aldehyde group is expected to be readily oxidized by aldehyde dehydrogenase enzymes to form the corresponding carboxylic acid, 3-((2-Methyl-3-furyl)thio)butanoic acid.

Oxidation of the Sulfur Atom: The sulfur atom in the thioether linkage is susceptible to oxidation by cytochrome P450 (CYP450) enzymes. This can result in the formation of a sulfoxide (B87167), 3-((2-Methyl-3-furyl)sulfinyl)butanal, and further oxidation to a sulfone, 3-((2-Methyl-3-furyl)sulfonyl)butanal.

Furan (B31954) Ring Opening: The furan ring, particularly after oxidation of the sulfur atom, may be susceptible to cleavage, leading to various open-chain metabolites.

Studies on the metabolism of structurally similar thiofurans, such as 2-methyl-3-furanthiol (B142662) (MFT), in rat liver models have shown that they can be metabolized to their corresponding methyl sulfide (B99878) derivatives, which are then S-oxidized to form methyl sulfoxides. researchgate.net This supports the predicted pathway for this compound.

The table below outlines the probable metabolites based on established metabolic pathways for structurally related compounds.

| Parent Compound | Potential Metabolite | Metabolic Reaction |

| This compound | 3-((2-Methyl-3-furyl)thio)butanoic acid | Aldehyde Oxidation |

| This compound | 3-((2-Methyl-3-furyl)sulfinyl)butanal | S-Oxidation (Sulfoxide formation) |

| This compound | 3-((2-Methyl-3-furyl)sulfonyl)butanal | S-Oxidation (Sulfone formation) |

| 3-((2-Methyl-3-furyl)thio)butanoic acid | 3-((2-Methyl-3-furyl)sulfinyl)butanoic acid | S-Oxidation (Sulfoxide formation) |

This table is based on predicted metabolic pathways for furan-containing sulfur compounds.

Stereoisomeric Impact on Chemoreception and Sensory Perception

This compound possesses a chiral center at the third carbon of the butanal chain, meaning it can exist as two different stereoisomers (enantiomers): (R)-3-((2-Methyl-3-furyl)thio)butanal and (S)-3-((2-Methyl-3-furyl)thio)butanal. The commercially available flavoring substance is a racemic mixture, containing equal amounts of both enantiomers, designated as (±)-3-((2-Methyl-3-furyl)thio)butanal. nih.gov

The stereochemistry of a molecule can have a profound impact on its sensory properties. This is because olfactory receptors are themselves chiral proteins, and they can interact differently with each enantiomer of a chiral odorant. This can lead to one enantiomer having a strong odor while the other is weak or odorless, or the two enantiomers possessing distinctly different odor characters.

While specific studies detailing the individual sensory profiles of the (R) and (S) enantiomers of this compound are not available, this phenomenon is well-documented for other sulfur-containing flavor compounds. For instance, the enantiomers of p-menth-1-ene-8-thiol, a key odorant in grapefruit, have different aroma characteristics. Such stereodifferentiation highlights the specificity of olfactory receptors. The safety evaluation by EFSA noted the inclusion of information on the stereoisomeric composition of the substance. nih.gov

Structure-Odor-Activity Relationship (SOAR) Studies with Thiofuran Analogues

The study of how a molecule's chemical structure relates to its odor (Structure-Odor-Activity Relationship, or SOAR) is crucial in flavor chemistry. For thiofuran analogues, even minor structural modifications can lead to significant changes in the perceived aroma.

This compound is structurally derived from 2-methyl-3-furanthiol (MFT), a compound renowned for its intense meaty aroma. researchgate.net The addition of the butanal side chain via a thioether linkage maintains this meaty character, though described as "meaty roasted". nih.gov

Comparing this to a close analogue, 3-((2-Methyl-3-furyl)thio)-2-butanone, where the aldehyde group is replaced by a ketone, reveals a distinct shift in aroma. The butanone analogue is described as having a spicy, floral aroma, demonstrating the critical role of the carbonyl group's position in determining the odor profile. nih.gov

The table below illustrates the structure-odor relationship for several related thiofuran compounds.

| Compound Name | Structural Features | Reported Odor Profile | Reference |

| 2-Methyl-3-furanthiol | Parent thiol | Intense meaty | researchgate.net |

| This compound | Aldehyde on a C4 chain | Meaty, roasted | nih.gov |

| 3-((2-Methyl-3-furyl)thio)-2-butanone | Ketone on a C4 chain | Spicy, floral | nih.gov |

| Furfuryl mercaptan | Thiol on a methyl group attached to furan C2 | Coffee, sulfurous | thegoodscentscompany.com |

| 2-Methyl-3-(methylthio)pyrazine | Pyrazine ring instead of furan | Nutty, roasted | thegoodscentscompany.com |

These comparisons underscore that the furan ring with a sulfur substituent at the 3-position is a key structural motif for meaty and roasted notes. However, the functional group and the nature of the alkyl chain attached to the sulfur atom finely tune the specific sensory characteristics.

Synergistic and Antagonistic Interactions with Other Volatile Compounds in Sensory Perception

A synergistic interaction occurs when the perceived intensity of a mixture is greater than the sum of the intensities of its individual components. In the context of meaty flavors, it has been suggested that certain macromolecular components in beef extract, such as proteins, can act as flavor enhancers. dss.go.th They are believed to work synergistically with low molecular weight aroma compounds to increase the perception of continuity, mouthfulness, and thickness, which are key attributes of a meaty flavor. dss.go.th It is highly probable that a potent meaty compound like this compound would be significantly enhanced by such interactions within a food matrix.

Furthermore, the Maillard reaction and thiamine (B1217682) degradation, which produce a wide array of flavor compounds including pyrazines, other sulfur compounds, and aldehydes, create a complex environment. scielo.br The presence of this compound within this mixture contributes to the authentic meaty profile, likely acting synergistically with other key odorants like 2-furfurylthiol and various pyrazines to create a well-rounded and impactful flavor. scielo.br For example, in meat analogues, the addition of plant-based heme is noted to enhance the meaty flavor and aroma, indicating a complex interaction between the heme and the various volatile compounds present. engineering.org.cn

Synthesis and Investigation of 3 2 Methyl 3 Furyl Thio Butanal Derivatives and Analogues

Design and Synthesis of Novel Thiofuran Analogues with Modified Butanal Chains

The synthesis of 3-((2-methyl-3-furyl)thio)butanal can be achieved through the reaction of 2-methyl-3-furanthiol (B142662) with crotonaldehyde (B89634). google.com Building upon this core reaction, novel analogues can be designed by modifying the butanal chain. These modifications aim to alter the molecule's volatility, polarity, and steric profile, which in turn influences its sensory perception.

Key synthetic strategies include:

Varying Chain Length: Utilizing different α,β-unsaturated aldehydes in place of crotonaldehyde to generate analogues with shorter or longer alkyl chains. For example, reacting 2-methyl-3-furanthiol with acrolein would yield a propanal derivative, while reaction with 2-pentenal would yield a pentanal derivative.

Introducing Branching: Employing branched α,β-unsaturated aldehydes, such as tiglic aldehyde (2-methyl-2-butenal), would introduce additional methyl groups onto the side chain, affecting the molecule's interaction with olfactory receptors.

Modifying the Carbonyl Group: The butanal's aldehyde functional group can be altered. For instance, reaction of 2-methyl-3-furanthiol with methyl vinyl ketone would produce a ketone analogue, 3-((2-methyl-3-furyl)thio)-2-butanone, potentially shifting the flavor profile from roasted meat to more spicy or floral notes. fao.org

Structural Modifications of the Furan (B31954) Ring and Sulfur Linkage for Structure-Function Elucidation

To fully understand the roles of the different moieties in the molecule's sensory profile, researchers synthesize analogues with targeted modifications to the furan ring and the sulfur atom.

Furan Ring Modification: A common strategy in medicinal and flavor chemistry is the bioisosteric replacement of a furan ring with a thiophene (B33073) ring. nih.govsigmaaldrich.com Thiophenes are sulfur-containing heterocycles that are structurally similar to furans but can have different electronic properties and reactivity. nih.govnih.gov Replacing the 2-methyl-3-furyl group with a 2-methyl-3-thienyl group would create a direct analogue. This substitution is significant because the thiophene ring, while aromatic, has different resonance characteristics compared to furan, which can influence binding to olfactory receptors. youtube.com Furthermore, the sulfur atom in the thiophene ring is generally resistant to oxidation, unlike the thioether linkage. sigmaaldrich.com

Sulfur Linkage Modification: The thioether (sulfur) linkage is a critical component of the molecule's structure and reactivity. Its modification can lead to significant changes in flavor.

Oxidation: The sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone. These groups are more polar than the original thioether and act as strong hydrogen bond acceptors, which can drastically alter the molecule's solubility and sensory properties.

Rearrangement: Under certain conditions, 1,2-sulfur migrations can occur, potentially leading to different isomers with altered sensory profiles. researchgate.net

These modifications help to map which parts of the molecule are essential for its characteristic meaty flavor and how their alteration can create new and interesting flavor compounds.

Comparative Study of Synthetic Efficiency and Yields Across Derivatives

The efficiency of synthesizing these derivatives can vary widely depending on the chosen reagents and reaction conditions. The synthesis of the parent compound, this compound, from natural precursors in a process flavor reaction has been reported with a very low chemical yield, estimated at just 0.01%. google.com This highlights the challenges in producing these compounds, particularly from complex matrices.

In contrast, targeted laboratory syntheses can achieve more viable, though still variable, yields. A comparative study of synthetic yields is crucial for determining the commercial feasibility of any new derivative. Below is a representative data table illustrating potential yields for various synthetic pathways.

Table 1: Comparative Synthetic Yields of Thiofuran Analogues

| Compound Name | Synthetic Precursors | Reaction Type | Reported/Expected Yield (%) | Reference/Basis |

|---|---|---|---|---|

| This compound | 2-Methyl-3-furanthiol + Crotonaldehyde | Michael Addition | 0.01% - 45% | Yield highly variable; very low in process flavors google.com, higher in direct synthesis. |

| 3-((2-Methyl-3-furyl)thio)-2-butanone | 2-Methyl-3-furanthiol + Methyl Vinyl Ketone | Michael Addition | 40% - 60% | Expected yield for a standard Michael addition reaction. |

| 3-((2-Methyl-3-thienyl)thio)butanal | 2-Methyl-3-thiophenethiol + Crotonaldehyde | Michael Addition | 35% - 55% | Based on similar reactivity of thiophenethiols. |

| 3-((2-Methyl-3-furyl)sulfinyl)butanal | This compound + Oxidizing Agent (e.g., H₂O₂) | Sulfur Oxidation | 70% - 90% | Controlled oxidation reactions are typically high-yielding. |

This table is illustrative and based on typical yields for these reaction types in organic synthesis. Actual yields may vary.

Structure-Function Relationship Exploration for Targeted Sensory Applications

The primary goal of synthesizing these derivatives is to establish a clear structure-activity relationship (SAR), linking specific molecular features to their sensory impact. The parent compound is a potent flavor agent, creating desirable meaty and savory notes at very low concentrations. google.com SAR studies, similar to those conducted for medicinal compounds, help to identify the key pharmacophore—in this case, the "olfactophore"—responsible for the desired aroma. acs.org

Table 2: Structure-Function Relationships of Thiofuran Analogues

| Compound | Structural Modification | Expected Sensory Impact | Rationale |

|---|---|---|---|

| This compound | Parent Compound | Meaty, roasted, savory, meat-juice character. nih.govgoogle.com | Baseline sensory profile. |

| 3-((2-Methyl-3-furyl)thio)-2-butanone | Aldehyde → Ketone | Reduced meaty notes, potential increase in spicy, buttery, or sulfury notes. | The aldehyde is likely crucial for the specific meaty character; a ketone changes the electronic and steric profile. |

| 3-((2-Methyl-3-thienyl)thio)butanal | Furan → Thiophene | Enhanced sulfury, onion-like, or roasted notes; potentially less sweet. | Introduction of a second sulfur atom via the thiophene ring typically enhances sulfury characteristics. sigmaaldrich.com |

| 3-((2-Methyl-3-furyl)sulfinyl)butanal | Thioether → Sulfoxide | Significantly reduced aroma intensity, loss of meaty character, potential increase in garlic or cabbage notes. | Increased polarity drastically reduces volatility, raising the odor threshold. The change in the sulfur group alters receptor interaction. |

| 3-((2-Methyl-3-furyl)thio)propanal | Butanal → Propanal Chain | Increased volatility, potentially sharper, more pungent aroma. | Shorter alkyl chain lowers the boiling point and may alter the character of the aroma. |

The sensory impacts described are predictive and based on established principles of flavor chemistry.

Application of Combinatorial Chemistry Approaches in Derivative Generation

Traditional, one-at-a-time synthesis is inefficient for exploring the vast chemical space of potential flavor compounds. Combinatorial chemistry offers a high-throughput alternative to rapidly generate large libraries of structurally related molecules. uomustansiriyah.edu.iq This approach is exceptionally well-suited for investigating derivatives of this compound.

A combinatorial approach could be implemented using a split-and-pool synthesis strategy on a solid support. wikipedia.orgnih.gov

Scaffold Attachment: A resin bead support is functionalized with a variety of α,β-unsaturated carbonyl compounds (the butanal chain precursors).

Split and Pool: The resin is split into multiple portions. Each portion is reacted with a different thiol, such as 2-methyl-3-furanthiol, 2-methyl-3-thiophenethiol, or other heterocyclic thiols.

Mixing and Cleavage: After the reaction, all resin portions are pooled. The newly synthesized compounds can then be cleaved from the support, resulting in a complex library of thiofuran analogues.

This library can then be screened using high-throughput methods, such as gas chromatography-olfactometry (GC-O), to identify individual compounds with desirable sensory properties. This accelerates the discovery of novel and potent flavor molecules by systematically and efficiently exploring numerous structural variations simultaneously. researchgate.net

Advanced Analytical Methodologies for Detection, Identification, and Quantification of 3 2 Methyl 3 Furyl Thio Butanal

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 3-((2-Methyl-3-furyl)thio)butanal. kosfaj.orgresearchgate.net Its high separation efficiency and sensitive detection capabilities make it ideal for complex sample matrices.

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique widely used for the extraction of volatile and semi-volatile organic compounds from various matrices. researchgate.netresearchgate.net For the analysis of this compound, HS-SPME-GC-MS offers a rapid, sensitive, and environmentally friendly approach. nih.govnih.gov

The optimization of HS-SPME parameters is critical to achieve high extraction efficiency and reproducibility. Key parameters that are often optimized include:

Fiber Coating: The choice of fiber coating is crucial and depends on the polarity and volatility of the target analyte. For sulfur-containing compounds like this compound, fibers with mixed phases, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often preferred due to their ability to adsorb a wide range of analytes. nih.govmdpi.com

Extraction Temperature and Time: Higher temperatures can increase the volatility of the analyte, leading to higher concentrations in the headspace and faster extraction. However, excessive heat can also lead to the degradation of thermally labile compounds. nih.gov Typical extraction temperatures for similar compounds range from 35°C to 70°C, with extraction times varying from 30 to 50 minutes. nih.govnih.gov

Sample Matrix Modifications: The addition of salt (salting-out effect) can decrease the solubility of the analyte in the sample matrix, thereby increasing its concentration in the headspace. researchgate.net The pH of the sample can also influence the volatility of certain compounds.

Table 1: Exemplary HS-SPME-GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Condition | Rationale |

| Fiber Coating | 50/30 µm DVB/CAR/PDMS | Provides a broad range of selectivity for volatile sulfur compounds. researchgate.netnih.gov |

| Extraction Temp. | 60°C | Balances analyte volatility with thermal stability. nih.govnih.gov |

| Extraction Time | 30 min | Allows for sufficient equilibration of the analyte between the sample, headspace, and fiber. researchgate.netnih.gov |

| Agitation | 250 rpm | Facilitates the mass transfer of the analyte to the headspace. |

| Salt Addition | 20% w/v NaCl | Increases the ionic strength of the sample, promoting the release of volatile compounds. nih.gov |

Two-Dimensional Gas Chromatography (GCxGC-MS) for Complex Mixture Analysis

For exceptionally complex matrices where co-elution is a significant problem, two-dimensional gas chromatography (GCxGC-MS) offers superior separation power. nih.govscielo.br This technique employs two columns with different stationary phases, providing an orthogonal separation mechanism. scielo.br The enhanced resolution and increased peak capacity of GCxGC-MS are particularly beneficial for identifying trace compounds like this compound in complex food aromas. nih.govresearchgate.netnih.gov The structured nature of the 2D chromatograms can also aid in the identification of compound classes. scielo.br

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors for Non-Volatile Forms

While GC-MS is ideal for volatile forms, this compound can also exist in non-volatile forms, such as its precursors. High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of these less volatile or thermally labile compounds. kosfaj.orgsielc.com When coupled with specialized detectors, such as a mass spectrometer (LC-MS) or a UV-Vis detector, HPLC can provide the necessary selectivity and sensitivity for their quantification. The development of an HPLC method would involve optimizing the mobile phase composition, column type (e.g., reversed-phase C18), and detector settings to achieve adequate separation and detection of the target non-volatile forms.

Development of Hyphenated Techniques for Comprehensive Chemical Profiling

To gain a more complete understanding of the chemical profile of a sample containing this compound and its related compounds, hyphenated techniques are invaluable. dtu.dk Techniques such as GC-olfactometry (GC-O) combine the separation power of GC with human sensory perception, allowing for the identification of odor-active compounds. kosfaj.org This is particularly useful for correlating the presence of this compound with its characteristic meaty aroma. Furthermore, combining different analytical platforms, such as GC-MS and HPLC-MS, can provide a comprehensive chemical profile, encompassing both volatile and non-volatile compounds. nih.gov

Sample Preparation Strategies for Diverse Academic Research Matrices

The choice of sample preparation technique is critical and depends heavily on the nature of the research matrix. researchgate.net For academic research involving diverse matrices, various extraction methods can be employed:

Simultaneous Distillation-Extraction (SDE): This is a common method for isolating volatile compounds from food matrices. researchgate.netscirea.org

Solvent-Assisted Flavor Evaporation (SAFE): A gentle technique that uses high vacuum to distill volatile compounds at low temperatures, minimizing the formation of artifacts. nih.govmdpi.com

Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubilities in two immiscible liquids. nih.gov

Solid-Phase Extraction (SPE): Used for cleanup and concentration of analytes from a solution. mdpi.com

The selection of the most appropriate technique is essential to ensure efficient and representative extraction of this compound from the specific matrix under investigation.

Validation of Analytical Methods (Accuracy, Precision, Sensitivity, Selectivity)

The validation of any analytical method is crucial to ensure the reliability and reproducibility of the results. This process involves assessing several key parameters:

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or through recovery studies on spiked samples. coresta.org Recovery rates between 88% and 114% are generally considered acceptable. mdpi.com

Precision: The degree of agreement among a series of measurements. It is typically expressed as the relative standard deviation (RSD). thermofisher.com An RSD of less than 20% is often required. thermofisher.com

Sensitivity: The ability of the method to detect small amounts of the analyte. This is determined by the limit of detection (LOD) and the limit of quantification (LOQ). bohrium.com

Selectivity: The ability of the method to differentiate the analyte from other components in the sample. This is particularly important in complex matrices to avoid interferences. coresta.org

Table 2: Typical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Accuracy (Recovery) | 80-120% |

| Precision (%RSD) | < 15-20% |

| Linearity (R²) | > 0.99 |

| LOD/LOQ | Dependent on application, but should be sufficiently low for trace analysis. |

By rigorously developing, optimizing, and validating these advanced analytical methodologies, researchers can accurately and reliably study the presence and significance of this compound in a wide range of academic research applications.

Future Research Trajectories and Unexplored Frontiers in 3 2 Methyl 3 Furyl Thio Butanal Research

Development of Sustainable and Green Chemistry Synthetic Routes

The current synthesis of many flavor compounds relies on traditional chemical methods that can involve harsh conditions, multi-step processes, and the use of non-renewable resources. The future of 3-((2-Methyl-3-furyl)thio)butanal synthesis lies in the adoption of green chemistry principles to create more efficient, safer, and environmentally benign pathways. chinesechemsoc.orgsioc-journal.cn

Future research will likely focus on several key areas:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. chinesechemsoc.org

Catalysis Innovations: The development of novel heterogeneous catalysts can offer advantages such as easy separation from the reaction mixture, reusability, and reduced waste generation compared to homogeneous catalysts. frontiersin.org Research into materials like supported non-noble metal catalysts and solid acids is a promising avenue.

Alternative Energy Sources: Microwave-assisted synthesis represents a significant area for exploration. This method can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.gov

Safer Solvents and Reagents: A major push will be to replace hazardous solvents and reagents with greener alternatives, such as water-based reaction systems or bio-solvents. frontiersin.org This aligns with a broader industry trend towards creating "smelless" and more stable sulfur chemistry, which avoids the use of malodorous and volatile starting materials. chinesechemsoc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Flavor Compounds

| Principle | Traditional Approach | Future Green Chemistry Approach |

|---|---|---|

| Catalysts | Often uses stoichiometric, single-use reagents or homogeneous catalysts. | Focus on reusable, heterogeneous catalysts (e.g., zeolites, functionalized resins). frontiersin.org |

| Energy Input | Conventional heating, often requiring long reaction times and high energy. | Microwave-assisted heating for rapid, efficient energy transfer. nih.gov |

| Solvents | Reliance on volatile organic compounds (VOCs). | Use of water, supercritical fluids (like CO2), or bio-based solvents. |

| Precursors | May use odorous and hazardous sulfur-containing starting materials. | Development of stable, odorless sulfur-releasing reagents. chinesechemsoc.org |

Exploration of Bio-inspired Synthesis and Biotransformation Pathways

Nature's own chemical factories—microorganisms and enzymes—offer a highly specific, efficient, and sustainable alternative to chemical synthesis. nih.gov The exploration of bio-inspired routes for producing this compound is a frontier rich with potential. This field, known as biocatalysis, uses biological systems to perform chemical transformations under mild conditions, such as moderate temperatures and near-neutral pH. foodsafety.institutemdpi.com

Key research directions include:

Enzymatic Synthesis: Identifying and optimizing enzymes that can catalyze the key steps in the formation of this compound. Lipases and esterases have already been shown to effectively hydrolyze thioacetate (B1230152) precursors to generate related furanthiols like 2-methyl-3-furanthiol (B142662). imreblank.chd-nb.info Future work could involve screening for novel hydrolases, lyases, or transferases with high specificity for the butanal side chain.

Microbial Fermentation: Utilizing microorganisms like yeast (e.g., Saccharomyces cerevisiae) or bacteria that can produce the target molecule or its key precursors through their metabolic pathways. kosfaj.org This can be achieved either through de novo synthesis (building the molecule from simple carbon sources) or biotransformation, where a precursor molecule is added to the fermentation broth and converted by the microorganism. scienceasia.org

Metabolic Engineering: Genetically modifying microorganisms to enhance the production of desired flavor compounds. This could involve upregulating the expression of key enzymes in a metabolic pathway or knocking out competing pathways to channel metabolic flux towards the synthesis of this compound precursors. kosfaj.org

Table 2: Potential Biocatalytic Routes for Sulfur-Containing Flavor Synthesis

| Biocatalytic Method | Description | Example Application for Furanthiol Synthesis |

|---|---|---|

| Enzyme Hydrolysis | Using isolated enzymes (e.g., lipases) to cleave a precursor molecule, releasing the final flavor compound. foodsafety.institute | Hydrolysis of a stable thioacetate or thioester precursor to release the volatile this compound. imreblank.ch |

| Whole-Cell Biotransformation | Adding a precursor to a culture of microorganisms (e.g., yeast) that express the necessary enzymes for conversion. | Conversion of a furan (B31954) derivative and a sulfur donor into the target molecule using engineered Saccharomyces cerevisiae. kosfaj.org |

| Enzyme Cascade Reactions | Combining multiple enzymes in a one-pot reaction to perform a multi-step synthesis without isolating intermediates. nih.gov | A cascade that first synthesizes the 2-methyl-3-furanthiol core and then attaches the butanal side chain in a single process. |

Advanced Mechanistic Studies on Odor Perception at the Receptor Level using Biophysical Techniques

While we know this compound imparts a meaty odor, the precise molecular interactions that trigger this perception are not fully understood. The human sense of smell is mediated by approximately 400 different types of olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs). acs.orgnih.gov Future research will delve into the biophysical mechanisms of how this specific thiol interacts with its cognate receptor(s).

Promising research avenues include:

Receptor De-orphanization: Identifying the specific human OR(s) that bind to this compound. This involves screening the compound against a library of known human ORs expressed in heterologous cells (e.g., HEK293 cells) and measuring the receptor activation.

Role of Metal Ions: The perception of many low-molecular-weight thiols is significantly enhanced by the presence of metal ions, particularly copper (Cu⁺ or Cu²⁺). acs.orgnih.gov Studies have shown that copper can act as a cofactor, forming a complex with the thiol that enables highly sensitive detection by the receptor. nih.govresearchgate.net A key research question is whether the perception of this compound is also metal-dependent and to identify the potential copper-binding motifs within its target receptor. oup.com

Computational Modeling: Using advanced computational techniques like homology modeling and quantum mechanics/molecular mechanics (QM/MM) simulations to build structural models of the target OR. oup.comnih.gov These models can predict the binding pocket, identify key amino acid residues involved in the interaction, and calculate the binding energy, providing a detailed picture of the odorant-receptor complex. nih.govacs.org

Biophysical Assays: Employing techniques like surface plasmon resonance (SPR) or fluorescence-based assays to study the binding kinetics and conformational changes of the receptor upon ligand binding in real-time.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of Sensory Properties

Future research will focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models specifically for sulfur-containing odorants. nih.gov These models establish a mathematical relationship between the chemical structure (described by molecular descriptors) and the sensory properties (like odor threshold or flavor profile). nih.govresearchgate.net Future QSAR models could predict the intensity of the "meaty" or "savory" character of this compound and its analogs.

Predictive Flavor Pairing: Using AI to analyze massive datasets of existing flavor compounds, recipes, and consumer preferences to predict novel and successful flavor combinations involving this compound. trilogyflavors.com

Generative Models for New Flavors: Employing generative AI to design entirely new molecules with desired sensory profiles. researchgate.net By learning from the structural features of known meaty and savory compounds, a generative model could propose novel structures similar to this compound but with potentially enhanced stability, potency, or nuanced flavor notes.

High-Throughput Screening Simulation: Using predictive models to virtually screen libraries of potential new compounds, identifying the most promising candidates for synthesis and sensory evaluation, thereby saving significant time and resources. forwardfooding.com

Investigation into Environmental Fate and Degradation Mechanisms in Complex Systems

As with any compound used in food production, understanding its environmental lifecycle is crucial for ensuring sustainability. Research into the environmental fate of this compound will investigate its persistence, mobility, and transformation in various ecosystems, such as soil, water, and wastewater treatment facilities.

Key areas for investigation are:

Biodegradation Pathways: Identifying microorganisms (bacteria, fungi) capable of degrading this compound. nih.gov Research would focus on elucidating the specific metabolic pathways and enzymes involved in breaking down the furan ring and the sulfur-containing side chain. nih.govasm.org Studies on related organosulfur compounds and furan derivatives show that microbes can utilize them as carbon or sulfur sources. nih.govasm.org

Abiotic Degradation: Studying the degradation of the compound through non-biological processes such as photolysis (degradation by light) or hydrolysis. The stability of the furan ring and the thioether linkage under various environmental pH and temperature conditions will be a key focus. Ozonolysis has been shown to be an effective degradation method for other furan derivatives. nih.govresearchgate.net

Formation of Transformation Products: Identifying the intermediate and final products of degradation. It is critical to assess whether these transformation products are benign or if they pose any environmental risk.

Biofilm-Mediated Degradation: Investigating the role of microbial biofilms in the degradation of this compound. Biofilms, which are communities of microorganisms attached to a surface, can exhibit enhanced metabolic activity and resilience, making them highly effective in breaking down pollutants in industrial wastewater or natural environments. researchgate.net

Q & A

Basic Research: What are the recommended analytical methods for characterizing the purity and structure of 3-((2-Methyl-3-furyl)thio)butanal?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize column selection (e.g., DB-5MS) and temperature gradients to separate volatile impurities. Compare retention indices with known standards to confirm identity .

- Nuclear Magnetic Resonance (NMR): Use , , and 2D NMR (COSY, HSQC) to resolve structural ambiguities, particularly the thioether linkage and furyl substituent positions. Deuterated solvents (e.g., CDCl) are recommended for solubility .

- Elemental Analysis: Validate sulfur content to confirm stoichiometry, as thioether groups may oxidize during handling.

Advanced Research: How can conflicting stability data for this compound under varying pH conditions be resolved?

Methodological Answer:

- Controlled Stability Studies: Conduct accelerated aging experiments at pH 3–10 (buffered solutions) and monitor degradation via HPLC-UV/Vis. Include antioxidants (e.g., BHT) to isolate pH-driven vs. oxidative degradation pathways.

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under storage conditions. Discrepancies may arise from trace metal catalysts (e.g., Fe); employ chelating agents (EDTA) in replicates to test this hypothesis.

- Cross-Validation: Compare results across labs using standardized protocols (e.g., ISO guidelines) to minimize instrumental or procedural bias.

Basic Research: What synthetic routes are most efficient for producing this compound?

Methodological Answer:

- Thiol-Aldehyde Coupling: React 2-methyl-3-furanthiol with butanal under inert atmosphere. Catalyze with mild acids (e.g., p-toluenesulfonic acid) or base (triethylamine) to optimize yield. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate).

- Purification: Use flash chromatography (silica gel, gradient elution) to isolate the product. Avoid excessive heating during solvent removal to prevent thioether oxidation.

Advanced Research: What mechanistic insights explain the reactivity of this compound in Maillard reaction models?

Methodological Answer:

- Model System Design: Simulate food matrices (e.g., glucose/lysine systems) at 100–150°C. Use LC-MS/MS to identify transient intermediates (e.g., Schiff bases, thiazolidine derivatives).

- Isotopic Labeling: Incorporate -labeled butanal to trace carbon flow in reaction pathways. Compare with control systems lacking the thioether group to isolate its role in flavorant formation.

- Computational Studies: Perform DFT calculations to map energy barriers for key steps (e.g., nucleophilic attack on the aldehyde).

Basic Research: How should safety assessments for this compound be structured, given its potential use in fragrance formulations?

Methodological Answer:

- In Vitro Screening: Follow RIFM protocols for skin sensitization (e.g., KeratinoSens™ assay) and phototoxicity (3T3 NRU assay) .

- Dermal Absorption Studies: Use Franz diffusion cells with human skin models to quantify permeation rates. Adjust vehicle composition (e.g., ethanol vs. water) to reflect real-world formulations.

- Toxicogenomics: Apply RNA-seq to identify gene expression changes in HaCaT cells exposed to subcytotoxic concentrations.

Advanced Research: How do structural analogs of this compound inform its metabolic fate in biological systems?

Methodological Answer:

- Comparative Metabolism: Use liver microsomes (human/rat) to compare oxidation pathways (e.g., CYP450-mediated sulfoxidation) with analogs like 3-Phenylbutanal . Monitor metabolites via UPLC-QTOF-MS.

- Isotope Trapping: Incubate with -labeled compound to track sulfur-containing metabolites.

- In Silico Prediction: Apply ADMET software (e.g., SwissADME) to prioritize metabolites for experimental validation.

Basic Research: What are the challenges in quantifying trace impurities in this compound batches?

Methodological Answer:

- Sensitivity Limits: Use GC×GC-TOFMS or UHPLC-MS/MS to detect sub-ppm impurities. Calibrate with synthetic impurity standards (e.g., oxidation byproducts like sulfoxides).

- Matrix Effects: Spike samples with internal standards (e.g., deuterated analogs) to correct for signal suppression/enhancement in complex mixtures.